molecular formula C14H21BrN2OS B4847036 (4-BROMO-5-ETHYL-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE

(4-BROMO-5-ETHYL-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE

Cat. No.: B4847036
M. Wt: 345.30 g/mol
InChI Key: KUTZAULSEKXSIP-UHFFFAOYSA-N
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Description

(4-BROMO-5-ETHYL-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE is a complex organic compound that features a brominated thiophene ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-5-ETHYL-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE typically involves the following steps:

    Bromination of Thiophene: The starting material, 2-thiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 4-bromo-2-thiophene.

    Alkylation: The brominated thiophene is then alkylated with ethyl iodide in the presence of a base such as potassium carbonate to form 4-bromo-5-ethyl-2-thiophene.

    Piperazine Derivatization: The final step involves the reaction of 4-bromo-5-ethyl-2-thiophene with 4-propylpiperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the bromine atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols can replace the bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like triethylamine

Major Products

    Oxidation: Oxidized thiophene derivatives

    Reduction: De-brominated thiophene derivatives

    Substitution: Thiophene derivatives with substituted nucleophiles

Scientific Research Applications

(4-BROMO-5-ETHYL-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (4-BROMO-5-ETHYL-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring and piperazine moiety allow the compound to bind to these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-BROMO-5-ETHYL-2-THIENYL)(4-METHYL-1-PIPERAZINYL)METHANONE
  • (4-BROMO-5-ETHYL-2-THIENYL)(1-PIPERIDINYL)METHANONE

Uniqueness

(4-BROMO-5-ETHYL-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE is unique due to the presence of the propyl group on the piperazine ring, which can influence its binding affinity and selectivity towards specific molecular targets

Properties

IUPAC Name

(4-bromo-5-ethylthiophen-2-yl)-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2OS/c1-3-5-16-6-8-17(9-7-16)14(18)13-10-11(15)12(4-2)19-13/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTZAULSEKXSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC(=C(S2)CC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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